6-Chloro-1H-indole-3-carbonyl chloride
Description
Contextualization within Indole (B1671886) Chemistry Research
The indole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals. nih.gov Its prevalence in biologically active compounds, such as the amino acid tryptophan, has made the synthesis and functionalization of indole derivatives a major focus of chemical research. elsevierpure.com The development of efficient strategies to modify the indole core is essential for creating new molecular entities with desired biological activities. chemrxiv.org
The C3-position of the indole ring is the most nucleophilic site, making it a primary target for electrophilic substitution and functionalization. chemrxiv.orgmdpi.com Attaching an acyl group, such as a carbonyl chloride, at this position transforms the indole into a versatile building block. Furthermore, the incorporation of a chlorine atom onto the indole backbone can profoundly influence a molecule's biological activity and pharmacokinetic properties. acs.org The chlorine atom can alter electronic distribution, lipophilicity, and metabolic stability, and can participate in beneficial halogen bonding interactions with protein targets. chemrxiv.org Therefore, 6-Chloro-1H-indole-3-carbonyl chloride is situated at the intersection of two important themes in medicinal chemistry: the functionalization of the vital indole scaffold and the strategic use of halogenation to fine-tune molecular properties.
Significance as a Synthetic Intermediate for Chemical Architectures
The primary significance of this compound lies in its role as a potent acylating agent. The carbonyl chloride group is highly electrophilic and reacts readily with a wide range of nucleophiles to form stable covalent bonds. This reactivity makes it an exceptionally useful tool for constructing complex molecular architectures, particularly in the synthesis of libraries of compounds for drug discovery.
The most common transformations involving this compound are acylation reactions with amines and alcohols to form amides and esters, respectively. These linkages are fundamental in medicinal chemistry for connecting different molecular fragments. For instance, reacting the compound with a primary or secondary amine yields a stable secondary or tertiary amide, a common functional group in many approved drugs. This direct and typically high-yielding reaction is a cornerstone of synthetic strategies aimed at producing novel bioactive agents.
Overview of Current Research Trajectories
Current research leverages the 6-chloroindole (B17816) scaffold for the development of targeted therapeutics, particularly in the area of kinase inhibitors and metabolic disease modulators. nih.gov The 6-chloro substitution has been shown to be advantageous for achieving high potency in certain drug candidates. nih.gov For example, indole derivatives with a 6-chloro substituent have been identified as having good selectivity for cell division cycle 7 (Cdc7) kinase, a target in oncology. nih.gov
A prominent example demonstrating the therapeutic potential of this chemical motif is the preclinical development of PF-06409577, a direct activator of adenosine (B11128) monophosphate-activated protein kinase (AMPK). acs.org This compound, chemically named 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid, was investigated for the potential treatment of diabetic nephropathy. acs.org The synthesis of this and related molecules involves the construction of the C3-carboxy group on the 6-chloroindole core, which is then often converted to an amide. acs.org this compound represents a highly valuable, activated intermediate for the final diversification steps in the synthesis of such potent biological modulators. This trajectory highlights the utility of the scaffold in creating molecules that target fundamental cellular processes related to metabolism and cell signaling.
Properties
IUPAC Name |
6-chloro-1H-indole-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-5-1-2-6-7(9(11)13)4-12-8(6)3-5/h1-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQZPQDXHBYEIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 6 Chloro 1h Indole 3 Carbonyl Chloride
Precursor Synthesis Strategies for the 6-Chloro-1H-indole Core
The foundational step in the synthesis of 6-chloro-1H-indole-3-carbonyl chloride is the construction of the bicyclic 6-chloro-1H-indole scaffold. Various classical and modern indole (B1671886) synthesis methodologies can be adapted for this purpose, with the choice of strategy often dictated by the availability of starting materials and the desired substitution pattern.
Formation of the Indole Ring System with 6-Chloro Substitution
Several established methods for indole synthesis can be employed to generate the 6-chloro-1H-indole core. These include, but are not limited to, the Fischer, Bischler-Möhlau, and Larock indole syntheses.
A common approach involves the Fischer indole synthesis, which utilizes the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of 6-chloro-1H-indole, 4-chlorophenylhydrazine would be a suitable starting material.
Another relevant strategy is the Bischler-Möhlau indole synthesis, which involves the reaction of an α-halo-ketone with an excess of an aniline derivative. In this case, 4-chloroaniline could be reacted with an appropriate α-halo-ketone to construct the desired indole ring.
Modern palladium-catalyzed methods, such as the Larock indole synthesis, offer a versatile route. This reaction typically involves the coupling of an o-haloaniline with a disubstituted alkyne. To obtain a 6-chloroindole (B17816), a 2-halo-4-chloroaniline derivative would be a key reactant.
A documented synthesis of a precursor to the target molecule, 6-chloro-1H-indole-3-carbaldehyde, starts from 5-chloro-2-methyl-aniline, implying a synthetic route that constructs the indole ring from this substituted aniline. google.com
Introduction of the Carbonyl Precursor at the C3 Position
Once the 6-chloro-1H-indole core is synthesized, the next critical step is the introduction of a functional group at the C3 position that can be converted into a carbonyl chloride. The high electron density at the C3 position of the indole ring makes it susceptible to electrophilic substitution.
The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) at the C3 position. A specific protocol for the synthesis of 6-chloro-1H-indole-3-carbaldehyde utilizes the Vilsmeier-Haack reaction on a 6-chloroindole precursor. google.com In a reported procedure, the Vilsmeier reagent is prepared and then reacted with 5-chloro-2-methyl-aniline in DMF. The reaction mixture is stirred at room temperature and then heated to 90°C for 8 hours. Work-up with a saturated sodium carbonate solution yields the desired 6-chloro-1H-indole-3-carbaldehyde in high yield. google.com
Alternatively, Friedel-Crafts acylation can be employed to introduce an acyl group at the C3 position using an acyl chloride or anhydride in the presence of a Lewis acid catalyst. This method would yield a 3-acyl-6-chloroindole, which could then be further processed.
Another approach involves the carboxylation of a C3-metalloindole species. This can be achieved by first preparing a Grignard or organolithium reagent at the C3 position of 6-chloro-1H-indole, followed by quenching with carbon dioxide to yield 6-chloro-1H-indole-3-carboxylic acid.
Carbonyl Chloride Formation Approaches
The final stage of the synthesis involves the conversion of the C3-carbonyl precursor, typically a carboxylic acid or its ester derivative, into the highly reactive carbonyl chloride moiety.
Acylation Reactions to Yield the Carbonyl Chloride Moiety
The direct conversion of 6-chloro-1H-indole-3-carboxylic acid to the corresponding acid chloride is the most common and direct method. This is typically achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most frequently employed reagents for this transformation.
The reaction with thionyl chloride involves heating the carboxylic acid, either neat or in an inert solvent, with an excess of the reagent. The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gaseous, which drives the reaction to completion. A general procedure for a related compound, indole-3-carboxylic acid, involves dissolving it in thionyl chloride and stirring at 0°C for 1.5 hours before removing the excess reagent.
Oxalyl chloride, often used in the presence of a catalytic amount of DMF, provides a milder alternative to thionyl chloride. The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) at or below room temperature. The byproducts, carbon monoxide, carbon dioxide, and hydrogen chloride, are also volatile.
Derivatization from Indole-3-carboxylic Acids or Esters
The primary precursor for the formation of the carbonyl chloride is 6-chloro-1H-indole-3-carboxylic acid. This carboxylic acid can be synthesized through the oxidation of the corresponding aldehyde, 6-chloro-1H-indole-3-carbaldehyde. Various oxidizing agents can be employed for this purpose, with common choices including potassium permanganate, chromic acid, or milder reagents like silver oxide.
Alternatively, if an ester of 6-chloro-1H-indole-3-carboxylic acid is synthesized, it must first be hydrolyzed to the corresponding carboxylic acid before being converted to the acid chloride.
Optimization of Reaction Conditions for Yield and Selectivity
In the formation of the 6-chloro-1H-indole core, factors such as the choice of catalyst, reaction temperature, and reaction time can significantly impact the yield and the regioselectivity of the cyclization.
For the introduction of the carbonyl precursor via the Vilsmeier-Haack reaction, the stoichiometry of the Vilsmeier reagent and the reaction temperature are critical parameters. A patent describing the synthesis of 6-chloro-1H-indole-3-carbaldehyde specifies a reaction temperature of 90°C for 8 hours to achieve a high yield of 91%. google.com
In the final conversion to the carbonyl chloride, the choice of chlorinating agent and reaction conditions can affect the purity of the product. The use of oxalyl chloride with catalytic DMF is often preferred for its milder conditions, which can help to avoid potential side reactions on the electron-rich indole ring. Careful control of temperature and the exclusion of moisture are essential to prevent the hydrolysis of the reactive acid chloride product. The work-up procedure is also critical to isolate the product in a pure form, as any residual chlorinating agent or byproducts can interfere with subsequent reactions.
Below is a table summarizing the key reaction steps and conditions for the synthesis of this compound and its precursors.
| Step | Reaction | Reagents and Conditions | Product | Yield | Reference |
| 1 | Indole Ring Formation and Formylation | 5-chloro-2-methyl-aniline, Vilsmeier reagent (from POCl₃ and DMF), DMF, 0°C to 90°C, 8h | 6-chloro-1H-indole-3-carbaldehyde | 91% | google.com |
| 2 | Oxidation of Aldehyde | 6-chloro-1H-indole-3-carbaldehyde, Oxidizing agent (e.g., KMnO₄, Ag₂O) | 6-chloro-1H-indole-3-carboxylic acid | - | General Method |
| 3 | Carbonyl Chloride Formation | 6-chloro-1H-indole-3-carboxylic acid, Thionyl chloride or Oxalyl chloride/DMF | This compound | - | General Method |
Novel Synthetic Routes and Catalytic Approaches
Recent advancements in synthetic organic chemistry have provided a range of sophisticated tools for the construction of complex heterocyclic molecules. For the synthesis of this compound, novel routes prioritize catalytic systems that can achieve the desired transformations under mild conditions with high yields, moving beyond classical, often harsh, synthetic methods.
Transition metal catalysis, particularly using palladium, has become an indispensable tool for the synthesis and functionalization of the indole nucleus. mdpi.com These methods offer powerful ways to form key carbon-carbon and carbon-nitrogen bonds required for constructing the indole ring system, often with high regioselectivity.
Palladium-catalyzed reactions, such as the Larock indole synthesis, involve the annulation of ortho-iodo- or bromoanilines with alkynes, providing a direct route to polysubstituted indoles. mdpi.com Modifications of this approach could be employed to construct the 6-chloroindole core. Another powerful technique is the palladium-catalyzed Heck reaction, which can be used to form the pyrrole ring of the indole through intramolecular cyclization. uva.es
Carbonylative cyclization reactions are particularly relevant for introducing the C3-carbonyl moiety. Palladium catalysts can facilitate the insertion of carbon monoxide (CO) into synthetic schemes. beilstein-journals.org For instance, a palladium-catalyzed cycloaminocarbonylation reaction has been used to synthesize complex indole derivatives, demonstrating a method where a carbonyl group is introduced as part of the ring-forming process. beilstein-journals.org While direct carbonylation to form an acyl chloride is less common, these methods are crucial for creating precursors like indole-3-carboxylic acids or esters, which can then be converted to the target acyl chloride.
Table 1: Examples of Metal-Catalyzed Reactions for Indole Synthesis
| Reaction Type | Catalyst System | Substrates | Product Type | Reference |
| Larock Annulation | Pd(OAc)₂ / Ligand | o-Iodoarylamines, Alkynes | Substituted Indoles | mdpi.com |
| Heck Cyclization | Pd(OAc)₂ / LiCl / K₂CO₃ | o-Iodoarylamines, Allyl Acetate | 2-Methyl Indoles | mdpi.com |
| Carbonylative Cyclization | Pd(TFA)₂ / dppp | o-Alkynylphenyl Tosylates, CO | 6H-Isoindolo[2,1-a]indol-6-ones | beilstein-journals.org |
| C-H Activation | Co(III) Catalyst | ortho-Alkenylanilines | 2-Substituted Indoles | mdpi.com |
One such strategy involves a modified Madelung synthesis, which can be performed as a one-pot, two-step procedure. This method involves the nucleophilic substitution of a bromide intermediate, followed by an intramolecular cyclization induced by a base to form the indole ring. acs.org Another sophisticated approach is the palladium-catalyzed cascade Tsuji-Trost reaction/Heck coupling, which allows for the one-pot synthesis of indole-3-acetic acid derivatives from N-Ts-o-bromoanilines. nih.gov
A particularly relevant example is the one-pot process involving Swern oxidation conditions. The reaction of certain indole derivatives with dimethyl sulfoxide (DMSO) and oxalyl chloride can lead to three distinct transformations in a single pot: oxidation of the indole to an oxindole, introduction of a chlorine atom at the C3 position, and substitution of a side-chain hydroxyl group with chlorine. colab.wsresearchgate.net This demonstrates the potential of one-pot procedures to achieve complex chlorination and functionalization patterns on the indole core efficiently.
Table 2: Overview of One-Pot Procedures for Functionalized Indole Synthesis
| Procedure Name | Key Steps | Reagents/Conditions | Final Product | Reference |
| Modified Madelung Synthesis | 1. Nucleophilic Substitution 2. Base-induced Cyclization | 1. p-TolSO₂Na, DMSO 2. DBN (Base) | 1,2-Disubstituted-3-tosyl/cyano Indoles | acs.org |
| Swern Oxidation Conditions | 1. Oxidation to Oxindole 2. C3-Chlorination 3. Side-chain Chlorination | DMSO, Oxalyl Chloride | 3-Chlorooxindole derivatives | colab.wsresearchgate.net |
| [3+2] Cycloaddition | Formal [3+2] cycloaddition of 3-cyanoacetyl indoles with 1,2-diaza-1,3-dienes | Chemoselective reaction conditions | Indole-pyrrole hybrids | rsc.org |
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of synthesizing halogenated indoles, this involves developing environmentally benign halogenation methods and utilizing sustainable reaction conditions.
A significant green advancement is the halogenation of indoles using an oxone–halide system. acs.orgnih.gov This method generates reactive halogenating species in situ from the oxidation of simple halide salts (e.g., NaCl) with oxone, a comparatively safe and environmentally friendly oxidant. This approach avoids the need for stoichiometric halogenating agents like N-chlorosuccinimide (NCS) and prevents the formation of toxic organic byproducts. acs.orgspringernature.com The regioselectivity of the halogenation (at the C2 or C3 position) can be controlled by the choice of protecting group on the indole nitrogen. nih.gov
Furthermore, sustainable indole syntheses have been developed that avoid metal catalysts and harsh conditions altogether. One innovative two-step method involves an Ugi multicomponent reaction followed by an acid-induced cyclization, using the green solvent ethanol. rsc.org This approach starts from simple, readily available materials and proceeds under mild conditions, aligning with key green chemistry principles such as atom economy and the use of safer solvents. rsc.org Such a strategy could be adapted to produce the 6-chloroindole scaffold by starting with a chlorinated aniline derivative.
Table 3: Comparison of Conventional vs. Green Synthetic Methods for Indoles
| Feature | Conventional Method (e.g., Fischer Indole) | Green Alternative | Benefit of Green Method | Reference |
| Halogenation | N-chlorosuccinimide (NCS) in chlorinated solvents | Oxone / NaCl in a benign solvent | Avoids hazardous reagents and chlorinated solvents; reduces waste. | acs.orgnih.gov |
| Indole Core Synthesis | Harsh acidic conditions, hazardous phenylhydrazine precursors | Ugi reaction followed by cyclization in ethanol | Mild conditions, avoids metal catalysts, uses a green solvent, high atom economy. | rsc.org |
| Solvents | Often uses halogenated hydrocarbons (e.g., Dichloromethane) | Ethanol, Water | Reduced environmental impact and toxicity. | rsc.orgnih.gov |
Iii. Reactivity and Transformation Pathways of 6 Chloro 1h Indole 3 Carbonyl Chloride
Nucleophilic Acyl Substitution Reactions
The acyl chloride functional group is highly reactive towards nucleophiles, undergoing nucleophilic acyl substitution. This proceeds via an addition-elimination mechanism where the nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate, followed by the expulsion of the chloride leaving group to regenerate the carbonyl double bond. youtube.com This pathway is the foundation for synthesizing a range of carboxylic acid derivatives such as esters, amides, and thioesters.
6-Chloro-1H-indole-3-carbonyl chloride readily reacts with various primary and secondary alcohols to yield the corresponding esters. libretexts.orgyoutube.com The reaction is typically conducted in an aprotic solvent in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534). The base serves to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion. youtube.comlibretexts.org
The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride. youtube.com A tetrahedral intermediate is formed, which then collapses, eliminating a chloride ion and a proton to yield the final ester product.
Table 1: Representative Esterification Reactions This table presents illustrative examples of ester formation from this compound with various alcohols.
| Alcohol (Nucleophile) | Base | Product |
|---|---|---|
| Methanol (B129727) | Pyridine | Methyl 6-chloro-1H-indole-3-carboxylate |
| Ethanol | Triethylamine | Ethyl 6-chloro-1H-indole-3-carboxylate |
| Isopropanol | Triethylamine | Isopropyl 6-chloro-1H-indole-3-carboxylate |
| Benzyl alcohol | Pyridine | Benzyl 6-chloro-1H-indole-3-carboxylate |
Reactions with Amines for Amide Formation
The reaction between this compound and primary or secondary amines is a highly efficient method for the synthesis of 6-chloro-1H-indole-3-carboxamides. youtube.comcommonorganicchemistry.com This transformation, often referred to as a Schotten-Baumann reaction when performed in the presence of a base, is very general and typically proceeds rapidly at room temperature in a suitable aprotic solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF). youtube.comcommonorganicchemistry.com A base, such as triethylamine or pyridine, is commonly used to scavenge the HCl generated during the reaction. commonorganicchemistry.com
The reaction involves the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon, followed by the elimination of the chloride ion to form the stable amide bond. youtube.com
Table 2: Representative Amide Formation Reactions This table presents illustrative examples of amide synthesis from this compound with various amines.
| Amine (Nucleophile) | Base | Product |
|---|---|---|
| Aniline | Triethylamine | N-phenyl-6-chloro-1H-indole-3-carboxamide |
| Benzylamine | Triethylamine | N-benzyl-6-chloro-1H-indole-3-carboxamide |
| Morpholine | Pyridine | (6-Chloro-1H-indol-3-yl)(morpholino)methanone |
| Diethylamine | Triethylamine | N,N-diethyl-6-chloro-1H-indole-3-carboxamide |
Reactions with Thiols for Thioester Formation
In a reaction analogous to ester formation, this compound can react with thiols to produce S-thioesters. Thioesters are important compounds in organic synthesis and biochemistry. The reaction proceeds through a similar nucleophilic acyl substitution mechanism, where the sulfur atom of the thiol acts as the nucleophile. organic-chemistry.org The presence of a base is also typically required to facilitate the reaction and neutralize the HCl byproduct.
Table 3: Representative Thioesterification Reactions This table presents illustrative examples of thioester synthesis from this compound with various thiols.
| Thiol (Nucleophile) | Base | Product |
|---|---|---|
| Ethanethiol | Pyridine | S-ethyl 6-chloro-1H-indole-3-carbothioate |
| Thiophenol | Triethylamine | S-phenyl 6-chloro-1H-indole-3-carbothioate |
| Benzyl mercaptan | Triethylamine | S-benzyl 6-chloro-1H-indole-3-carbothioate |
Reactions Involving the Indole (B1671886) N-H Proton
While the acyl chloride group is the most reactive site for nucleophilic attack, the N-H proton of the indole ring is acidic (pKa ≈ 16-17) and can be removed by a sufficiently strong base. youtube.com The resulting indolide anion is a potent nucleophile, allowing for functionalization at the nitrogen atom. This enables N-acylation, N-alkylation, and N-sulfonylation reactions.
While the primary reaction of this compound is at the acyl chloride moiety, under certain conditions, a second acylation can occur at the indole nitrogen. Selective N-acylation of indoles typically requires the use of a strong base (like sodium hydride, NaH) to deprotonate the indole N-H, followed by the addition of an acylating agent. clockss.orgnih.gov In the context of the title compound, this would involve reacting the initially formed ester or amide product with a strong base and a second, different acyl chloride to yield an N-acyl-6-chloro-1H-indole-3-carboxylate or carboxamide. Such reactions are less common but provide a route to di-acylated indole structures. The selective N-acylation of indoles is a challenging task as acylation often occurs at the more nucleophilic C3 position; however, using a pre-formed C3-substituted indole directs further acylation to the nitrogen. nih.gov
Table 4: Potential N-Acylation Reagents This table lists common acylating agents that could be used for the N-acylation of a 6-chloro-1H-indole-3-carbonyl derivative after initial reaction at C3.
| Acylating Agent | Base | Expected Functional Group at N1 |
|---|---|---|
| Acetyl Chloride | NaH | Acetyl |
| Benzoyl Chloride | NaH | Benzoyl |
| Ethyl Chloroformate | NaH | Ethoxycarbonyl |
N-Alkylation and N-Sulfonylation Reactions
N-alkylation is a more common and straightforward modification of the indole nucleus. The reaction involves deprotonation of the indole nitrogen with a base, followed by a nucleophilic substitution reaction (SN2) with an alkyl halide. youtube.com Classical conditions employ bases such as sodium hydride (NaH) in solvents like DMF or THF. rsc.org The choice of base and alkylating agent allows for the introduction of a wide variety of alkyl groups onto the indole nitrogen. While C3 alkylation can be a competing reaction for unsubstituted indoles, the presence of the carbonyl group at C3 in the title compound and its derivatives favors N-alkylation. mdpi.comnih.gov
Table 5: Representative N-Alkylation Reactions This table presents illustrative examples of reagents used for the N-alkylation of 6-chloro-1H-indole derivatives.
| Alkylating Agent | Base | Solvent | Product N1-Substituent |
|---|---|---|---|
| Methyl Iodide | NaH | DMF | Methyl |
| Benzyl Bromide | K₂CO₃ | DMF | Benzyl |
| Ethyl Bromoacetate | NaH | THF | Ethoxycarbonylmethyl |
N-Sulfonylation
The indole nitrogen can be readily sulfonylated by reacting a 6-chloro-1H-indole-3-carbonyl derivative with a sulfonyl chloride in the presence of a base. This reaction is frequently used to install a protecting group on the indole nitrogen, which can modify the electronic properties of the indole ring and can be removed later in a synthetic sequence. Common sulfonylating agents include p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl). The reaction typically proceeds efficiently in the presence of a base like sodium hydride or an amine base. researchgate.net
Table 6: Representative N-Sulfonylation Reactions This table presents illustrative examples of reagents used for the N-sulfonylation of 6-chloro-1H-indole derivatives.
| Sulfonylating Agent | Base | Solvent | Product N1-Substituent |
|---|---|---|---|
| p-Toluenesulfonyl chloride (TsCl) | NaH | THF/EtOH | Tosyl |
| Methanesulfonyl chloride (MsCl) | Triethylamine | DCM | Mesyl |
| Benzenesulfonyl chloride | Pyridine | DCM | Phenylsulfonyl |
Electrophilic and Nucleophilic Reactions on the Indole Ring System
The indole ring is inherently nucleophilic and typically undergoes electrophilic substitution, with the C3 position being the most reactive site. However, in this compound, the C3 position is occupied by the carbonyl chloride moiety, thus shifting potential reactions to other positions on the heterocyclic and carbocyclic rings.
The simultaneous presence of the C3-carbonyl chloride and the C6-chloro groups significantly influences the propensity of the indole ring to engage in electrophilic aromatic substitution. The carbonyl chloride group is strongly electron-withdrawing, which deactivates the entire indole system towards electrophilic attack. Concurrently, the chlorine atom at the C6 position is also deactivating (due to its inductive effect) but acts as an ortho-, para- director for any potential electrophilic substitution on the benzene (B151609) ring.
In a typical electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on an aromatic ring. wikipedia.org For the benzene portion of the indole nucleus, the 6-chloro substituent would direct incoming electrophiles to the C5 and C7 positions. However, the profound deactivating effect of the C3-carbonyl chloride group generally renders the benzene ring electron-deficient and thus highly resistant to common electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. juniperpublishers.com Consequently, forcing conditions would be required, which could lead to decomposition or undesired side reactions.
| Substituent | Position | Electronic Effect | Directing Influence |
| -COCl | C3 | Strong Deactivation | Meta-directing (relative to itself), deactivates entire ring |
| -Cl | C6 | Deactivation | Ortho-, Para-directing (to C5, C7) |
| Combined Effect | Strong overall deactivation of the indole ring system towards electrophilic attack. |
This table provides an interactive summary of the directing effects of substituents on the this compound ring system.
With the highly reactive C3 position blocked, the C2 position becomes a potential site for chemical modification. While typically less nucleophilic than C3, the C2 atom can participate in certain reactions. tudelft.nl
Electrophilic Attack: Direct electrophilic attack at C2 is generally disfavored due to the deactivation of the ring by the existing substituents.
Nucleophilic Substitution: Nucleophilic substitution at the C2 position of an indole ring is uncommon but can be achieved under specific circumstances, particularly when the ring is rendered sufficiently electron-poor. For instance, studies on the related compound 1-methoxy-6-nitroindole-3-carbaldehyde have shown that it can undergo regioselective nucleophilic substitution at the C2 position with various nucleophiles. libretexts.orglibretexts.org The powerful electron-withdrawing nitro group in this analog facilitates the attack of a nucleophile by stabilizing the resulting anionic intermediate. While a chloro group is less activating towards nucleophilic attack than a nitro group, this precedent suggests that C2-substitution on this compound with potent nucleophiles might be feasible, potentially leading to 2,3,6-trisubstituted indole derivatives.
Radical Addition: Research has shown that electron-deficient radicals preferentially add to the C2 position of indoles rather than the C3 position. tudelft.nl This switch in regioselectivity is attributed to a lower energy barrier for the reaction at C2 and the formation of a more stable benzylic radical intermediate. This pathway offers a potential route for the functionalization of the C2 position.
Reductive Transformations of the Carbonyl Chloride Group
The carbonyl chloride group is a versatile functional handle that can be readily transformed into other functionalities through reduction. The choice of reducing agent allows for the selective formation of either an aldehyde or a primary alcohol.
Reduction to Aldehyde: The selective reduction of an acyl chloride to an aldehyde is a valuable transformation that requires a mild and controlled reducing agent to prevent over-reduction to the alcohol. Two primary methods are effective for this conversion:
Rosenmund Reduction: This classic method involves the catalytic hydrogenation of the acyl chloride over a poisoned palladium catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄), often with a catalyst poison like quinoline (B57606) or thiourea. tudelft.nllibretexts.org The poison deactivates the catalyst just enough to stop the reduction at the aldehyde stage without proceeding to the alcohol. This method is highly effective for converting acyl chlorides to aldehydes. tudelft.nl
Hydride Reduction: The use of a sterically hindered and less reactive hydride reagent, such as lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H), can achieve the selective reduction of the carbonyl chloride to 6-chloro-1H-indole-3-carbaldehyde. The bulky nature of this reagent allows it to react rapidly with the highly electrophilic acyl chloride but much more slowly with the resulting aldehyde, enabling the aldehyde to be isolated in good yield, typically at low temperatures (-78 °C).
Reduction to Alcohol: Stronger reducing agents will reduce the carbonyl chloride group completely to a primary alcohol. Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) will reduce the initial acyl chloride to an intermediate aldehyde, which is then immediately further reduced to the corresponding primary alcohol, 2-(6-chloro-1H-indol-3-yl)methanol.
Reductive Deoxygenation: The carbonyl group can also be completely removed to yield the corresponding 3-methyl derivative, 6-chloro-3-methyl-1H-indole. This transformation, known as deoxygenation, can be accomplished using methods such as reduction with sodium borohydride in trifluoroacetic acid, which is known to reduce 3-acylindoles to 3-alkylindoles.
| Transformation | Product | Reagent(s) | Notes |
| Selective Reduction | 6-Chloro-1H-indole-3-carbaldehyde | 1. Rosenmund Reduction (H₂, Pd/BaSO₄, poison) 2. LiAl(OtBu)₃H | Controlled reduction stops at the aldehyde stage. tudelft.nl |
| Full Reduction | 2-(6-Chloro-1H-indol-3-yl)methanol | LiAlH₄ or NaBH₄ | The reaction proceeds through an aldehyde intermediate. |
| Reductive Deoxygenation | 6-Chloro-3-methyl-1H-indole | NaBH₄ / CF₃COOH | Complete removal of the carbonyl oxygen. |
This interactive data table summarizes the primary reductive pathways for the carbonyl chloride group of this compound.
Cascade and Multicomponent Reactions Incorporating the Compound
Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies for building molecular complexity in a single step from multiple starting materials. Indole derivatives are frequently employed as key components in such reactions due to the nucleophilicity of the indole core.
While there is limited specific literature on the direct use of this compound in MCRs, its high reactivity suggests it could serve as a potent electrophilic component. However, the high reactivity of the acyl chloride might be detrimental to some MCRs that require equilibrium conditions. A more common strategy involves the in situ or prior conversion of the carbonyl chloride to a more stable, yet still reactive, functional group like an aldehyde or ester.
For example, the corresponding 6-chloro-1H-indole-3-carbaldehyde (accessible via reduction as described in section 3.4) could be a valuable substrate in several well-known MCRs:
Ugi Reaction: This four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. Indole-3-aldehydes are known to participate effectively in Ugi reactions.
Pictet-Spengler-type Reactions: These reactions involve the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. While the classic reaction uses the indole nucleus as the aryl component, derivatives from indole-3-aldehydes can participate in related cascade sequences.
The direct use of this compound would likely involve its initial reaction with a nucleophilic component (e.g., an amine to form an amide or an alcohol to form an ester) which then participates in a subsequent cascade cyclization. This approach harnesses the high electrophilicity of the carbonyl chloride to initiate a sequence of bond-forming events, rapidly constructing complex heterocyclic scaffolds.
Iv. Mechanistic Investigations of Reactions Involving 6 Chloro 1h Indole 3 Carbonyl Chloride
Elucidation of Reaction Pathways and Intermediates
The reactions of 6-Chloro-1H-indole-3-carbonyl chloride predominantly proceed through pathways typical for acyl chlorides, with the indole (B1671886) nucleus significantly influencing its reactivity. The primary reaction pathway involves nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon.
A key intermediate in many of its reactions, particularly in Friedel-Crafts acylation, is the acylium ion . This highly reactive species is typically formed in the presence of a Lewis acid catalyst, which facilitates the departure of the chloride ion. The stability and reactivity of this acylium ion are influenced by the electron-donating nature of the indole ring, which can be modulated by the chloro substituent at the 6-position.
In the absence of a strong Lewis acid, reactions with nucleophiles may proceed through a tetrahedral intermediate. The stability of this intermediate is crucial in determining the reaction's progress and can be influenced by the solvent environment and the nature of the nucleophile. For instance, in reactions with amines to form amides, the initial tetrahedral intermediate will collapse to form the final product.
It has been proposed that in some instances, particularly in intramolecular reactions or in the presence of specific catalysts, alternative pathways involving radical intermediates or concerted mechanisms may be operative, although these are less common for acyl chlorides.
Kinetic Studies and Rate Determining Steps
Kinetic studies are fundamental to understanding the factors that govern the speed of reactions involving this compound. The rate of reaction is typically dependent on the concentration of both the acyl chloride and the nucleophile, often following second-order kinetics.
The rate-determining step in many of its reactions, especially those catalyzed by Lewis acids, is the formation of the acylium ion intermediate. libretexts.orgwikipedia.org This step involves the breaking of the carbon-chlorine bond and is energetically demanding. The activation energy for this step is significantly lowered by the Lewis acid, which coordinates to the chlorine atom, making it a better leaving group.
In uncatalyzed reactions with nucleophiles, the formation of the tetrahedral intermediate can be the rate-determining step. The energy barrier for this step is influenced by the nucleophilicity of the attacking species and the electrophilicity of the carbonyl carbon of the acyl chloride. The presence of the electron-withdrawing chloro group on the indole ring can slightly enhance the electrophilicity of the carbonyl carbon, thereby influencing the reaction rate.
Where 'k' is the rate constant, which is influenced by temperature, solvent, and the presence of a catalyst.
| Reaction Type | Proposed Rate-Determining Step | Key Influencing Factors |
| Friedel-Crafts Acylation | Formation of the acylium ion | Lewis acid strength, Solvent polarity |
| Aminolysis (Amide formation) | Formation of the tetrahedral intermediate | Nucleophilicity of the amine, Steric hindrance |
| Alcoholysis (Ester formation) | Formation of the tetrahedral intermediate | Nucleophilicity of the alcohol, Temperature |
Transition State Analysis and Energy Landscapes
Computational studies, often employing Density Functional Theory (DFT), provide valuable insights into the transition states and energy landscapes of reactions involving this compound. le.ac.ukscispace.com These analyses help in visualizing the geometry of the transition state and calculating the activation energy barriers, which are critical for predicting reaction feasibility and selectivity.
For the Lewis acid-catalyzed acylation, transition state analysis reveals a structure where the Lewis acid is coordinated to the chlorine atom, and the C-Cl bond is elongated. The geometry of the acylium ion intermediate represents a key minimum on the potential energy surface. The subsequent attack of a nucleophile on the acylium ion proceeds through another transition state, which is generally of lower energy than the first, indicating that the formation of the acylium ion is indeed the rate-limiting step.
Role of Catalysis in Reaction Mechanisms
Catalysis plays a pivotal role in modulating the reaction mechanisms of this compound, primarily by providing lower energy pathways.
Lewis Acid Catalysis: As previously mentioned, Lewis acids such as AlCl₃, FeCl₃, or ZnCl₂ are commonly employed in Friedel-Crafts acylation reactions. researchgate.netacs.org The catalyst functions by accepting an electron pair from the chlorine atom of the acyl chloride, which polarizes the C-Cl bond and facilitates its cleavage to form the highly electrophilic acylium ion. This dramatically increases the rate of reaction with aromatic substrates. The choice of Lewis acid can influence the reaction's efficiency and, in some cases, its regioselectivity.
Base Catalysis: In reactions with weaker nucleophiles, a base can be used to deprotonate the nucleophile, increasing its nucleophilicity and thereby accelerating the reaction. For instance, in the formation of esters from alcohols, a non-nucleophilic base like pyridine (B92270) can be used. The base can also serve to neutralize the HCl gas that is formed as a byproduct of the reaction.
Organocatalysis: In recent years, organocatalysts have emerged as a greener alternative to metal-based catalysts. For reactions involving acyl chlorides, nucleophilic catalysts such as 4-dimethylaminopyridine (DMAP) can be effective. The mechanism involves the initial formation of a highly reactive N-acylpyridinium intermediate, which is then attacked by the primary nucleophile.
| Catalyst Type | Mechanism of Action | Typical Reactions |
| Lewis Acids (e.g., AlCl₃) | Formation of acylium ion | Friedel-Crafts Acylation |
| Bases (e.g., Pyridine) | Deprotonation of nucleophile | Esterification, Aminolysis |
| Organocatalysts (e.g., DMAP) | Formation of reactive intermediate | Esterification, Acylation of hindered alcohols |
V. Computational and Theoretical Studies of 6 Chloro 1h Indole 3 Carbonyl Chloride
Optimized Molecular Geometry and Conformational Analysis
The three-dimensional arrangement of atoms and the rotational flexibility around single bonds are fundamental to a molecule's properties. Computational analysis allows for the precise determination of the most stable geometric structures.
Bond Lengths, Bond Angles, and Dihedral Angles
Theoretical calculations, often employing methods such as B3LYP with a 6-311++G(d,p) basis set, can predict the key geometric parameters of 6-Chloro-1H-indole-3-carbonyl chloride. These parameters include the distances between bonded atoms (bond lengths), the angles formed by three connected atoms (bond angles), and the rotational angles between planes of atoms (dihedral angles). This data provides a detailed blueprint of the molecule's core structure.
Interactive Table: Selected Predicted Geometric Parameters for this compound
| Parameter | Atoms Involved | Predicted Value (Å or °) |
| Bond Length | C-Cl | 1.74 |
| Bond Length | C=O | 1.20 |
| Bond Length | C-N (indole) | 1.38 |
| Bond Angle | Cl-C-C | 119.5 |
| Bond Angle | O=C-C | 125.0 |
| Dihedral Angle | C-C-C=O | ~180 |
Note: The values presented are hypothetical and representative of typical bond lengths and angles for similar structures, as specific computational studies for this exact molecule are not publicly available. Actual values would be derived from specific quantum chemical calculations.
Analysis of Stable Conformers
The presence of the carbonyl chloride group attached to the indole (B1671886) ring allows for rotational isomerism. Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around the C3-C(O)Cl single bond. This analysis typically reveals two primary stable conformers, often referred to as syn- and anti-periplanar, corresponding to the carbonyl group's orientation relative to the indole ring. The energy difference between these conformers determines their relative population at a given temperature. The anti-periplanar conformer, where the carbonyl oxygen points away from the indole ring, is often found to be the more stable due to reduced steric hindrance.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The distribution of electrons within a molecule governs its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactions, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
HOMO-LUMO Energy Gaps and Molecular Orbital Visualization
The energy of the HOMO represents the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is typically localized over the electron-rich indole ring, particularly the pyrrole moiety. In contrast, the LUMO is predominantly centered on the electron-withdrawing carbonyl chloride group. Visualization of these orbitals shows the specific regions of the molecule that are most likely to participate in electrophilic and nucleophilic attacks.
Interactive Table: Predicted Frontier Molecular Orbital Properties
| Property | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These energy values are illustrative and would be determined precisely via computational chemistry software.
Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions
Hyperconjugative Interactions and Stability Contributions
Natural Bond Orbital (NBO) analysis is a key computational tool used to quantify these interactions. The stabilization energy (E(2)) associated with each donor-acceptor interaction provides a measure of the strength of the hyperconjugative effect. For instance, the interaction between the lone pair of the nitrogen atom (LP(N)) and the adjacent π* anti-bonding orbitals of the C-C bonds in the pyrrole ring contributes significantly to the resonance stabilization of the indole system. Similarly, the lone pairs of the chlorine atom can interact with the σ* anti-bonding orbitals of the adjacent C-C bonds, contributing to the electronic stability of the benzene (B151609) ring.
Table 1: Illustrative Hyperconjugative Interactions and Stabilization Energies
| Donor Orbital | Acceptor Orbital | Stabilization Energy (E(2)) (kcal/mol) |
|---|---|---|
| LP(1) N5 | π*(C3-C4) | High |
| LP(1) N5 | π*(C8-C9) | Moderate |
| LP(3) Cl1 | σ*(C6-C7) | Low |
| LP(3) Cl1 | σ*(C5-C10) | Low |
Note: This table is illustrative. Actual values would be obtained from specific NBO calculations on this compound.
Donor-Acceptor Interactions
The electronic landscape of this compound is characterized by distinct donor-acceptor interactions, which are fundamental to its reactivity. NBO analysis helps in identifying the key electron donor (Lewis base) and electron acceptor (Lewis acid) sites within the molecule.
The primary donor sites include the nitrogen atom of the indole ring, with its lone pair of electrons, and the oxygen and chlorine atoms, which also possess lone pairs. The primary acceptor sites are associated with the anti-bonding orbitals of the carbonyl group (π* C=O) and the C-Cl bond (σ* C-Cl). The interaction between the lone pair of the nitrogen atom and the π-system of the indole ring is a classic example of a p-π interaction, which is crucial for the aromaticity and electronic properties of the indole moiety.
Analysis of these interactions provides insights into the molecule's chemical behavior. For example, the high electrophilicity of the carbonyl carbon is a direct result of strong acceptor characteristics of the π*(C=O) orbital, making it susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.netresearchgate.net The MEP map is plotted on the molecular surface, with different colors representing different electrostatic potential values.
For this compound, the MEP surface would typically show:
Negative Potential Regions (Red/Yellow): These areas correspond to regions of high electron density and are indicative of sites susceptible to electrophilic attack. The most negative potential is expected to be localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The region around the chlorine atom would also exhibit negative potential.
Positive Potential Regions (Blue): These areas represent electron-deficient regions and are prone to nucleophilic attack. The most positive potential is anticipated to be around the carbonyl carbon atom, highlighting its electrophilic nature. The hydrogen atom attached to the indole nitrogen (N-H) would also show a positive potential, indicating its acidic character.
Zero Potential Regions (Green): These regions represent areas of neutral potential.
This visual representation of the electrostatic potential provides a clear and intuitive guide to the molecule's reactivity, corroborating the findings from NBO analysis. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology to characterize chemical bonding. wikipedia.org This analysis defines atoms as regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density. wikipedia.org The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs) between atoms reveal the nature of the chemical bonds.
For this compound, a QTAIM analysis would characterize the various bonds as follows:
Covalent Bonds: Bonds within the indole ring (C-C, C-N) and the carbonyl group (C=O) would exhibit high values of electron density (ρ) and negative values of the Laplacian (∇²ρ) at the BCPs. This indicates a shared interaction, characteristic of covalent bonding.
Polar Covalent Bonds: The C-Cl and C-N bonds would show characteristics of polar covalent bonds, with a significant charge concentration shared between the nuclei.
Ionic vs. Covalent Character: The magnitude of the electron density and the sign of the Laplacian at the BCP can provide a quantitative measure of the ionic versus covalent character of a bond. researcher.life For instance, a more negative Laplacian suggests a higher degree of covalency.
Table 2: Expected QTAIM Parameters for Selected Bonds
| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Character |
|---|---|---|---|
| C=O | High | Negative | Covalent, Polar |
| C-Cl | Moderate | Slightly Positive/Negative | Polar Covalent |
| N-H | Moderate | Negative | Polar Covalent |
| C-C (ring) | High | Negative | Covalent |
Note: This table illustrates the expected trends in QTAIM parameters. Precise values are derived from quantum chemical calculations.
Simulation of Spectroscopic Properties (excluding experimental values)
Computational chemistry allows for the simulation of various spectroscopic properties, providing theoretical spectra that can aid in the interpretation of experimental data. For this compound, theoretical simulations of its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra can be performed using methods like Density Functional Theory (DFT). chemrxiv.orgresearchgate.net
Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of the normal modes of the molecule. This allows for the assignment of specific spectral peaks to the stretching, bending, and torsional motions of different functional groups. For example, the characteristic stretching frequency of the carbonyl group (C=O) and the N-H bond can be calculated. The potential energy distribution (PED) analysis can further help in making unambiguous vibrational assignments. researchgate.net
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of the ¹H and ¹³C nuclei. These calculated shifts are valuable for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule. The calculated chemical shifts are often correlated with experimental data to confirm the molecular structure.
These simulated spectra provide a powerful complement to experimental spectroscopic techniques, offering a deeper understanding of the molecular structure and bonding of this compound.
Vi. Analytical and Spectroscopic Characterization Techniques for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the connectivity and chemical environment of each atom within the 6-Chloro-1H-indole-3-carbonyl chloride molecule.
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the indole (B1671886) N-H proton and the four aromatic protons on the indole ring system.
The N-H proton typically appears as a broad singlet in the downfield region, generally above 10.0 ppm, due to its acidic nature and potential for hydrogen bonding. The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, and H-7) form a distinct splitting pattern based on their coupling interactions. The proton at the C-2 position is significantly influenced by the adjacent electron-withdrawing carbonyl chloride group at C-3 and the nitrogen atom, causing it to resonate at a downfield chemical shift, appearing as a singlet.
Based on analyses of similar chlorinated indole structures, the predicted ¹H NMR spectral data in a solvent like DMSO-d₆ are summarized below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | > 11.0 | Broad Singlet | - |
| H-2 | 8.0 - 8.5 | Singlet | - |
| H-4 | 7.6 - 7.9 | Doublet | J = 8.5 - 9.0 |
| H-7 | 7.5 - 7.7 | Doublet | J = ~2.0 |
| H-5 | 7.1 - 7.3 | Doublet of Doublets | J = 8.5 - 9.0, ~2.0 |
This interactive table presents the predicted proton NMR data.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their hybridization and electronic environment. In a proton-decoupled ¹³C NMR spectrum of this compound, nine distinct signals are expected, corresponding to the eight carbons of the chloroindole ring and the one carbonyl carbon.
The carbonyl carbon of the acid chloride group is the most deshielded, appearing significantly downfield (typically 160-170 ppm). The carbons of the indole ring have characteristic chemical shifts, with C-6, being directly attached to the electronegative chlorine atom, showing a shift influenced by this substitution. The other carbons (C-2, C-3, C-3a, C-4, C-5, C-7, and C-7a) will resonate at positions determined by their location within the heterocyclic and aromatic ring systems.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 160 - 170 |
| C-2 | 135 - 140 |
| C-7a | 134 - 137 |
| C-6 | 128 - 132 |
| C-3a | 125 - 128 |
| C-4 | 122 - 125 |
| C-5 | 120 - 123 |
| C-7 | 112 - 115 |
| C-3 | 105 - 110 |
This interactive table outlines the predicted carbon-13 NMR chemical shifts.
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, a COSY spectrum would show a cross-peak between the H-4 and H-5 protons, and another between H-5 and H-7, confirming their connectivity on the benzene ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. sdsu.edu It is invaluable for assigning the carbon signals. For instance, the signal for the H-2 proton would show a correlation to the C-2 carbon signal, H-4 to C-4, H-5 to C-5, and H-7 to C-7.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the molecular skeleton. sdsu.edu Key expected HMBC correlations would include:
The N-H proton showing correlations to C-2, C-3, and C-7a.
The H-2 proton showing correlations to the carbonyl carbon, C-3, and C-3a.
The H-4 proton correlating with C-3a, C-5, and C-7a.
The H-7 proton correlating with C-5, C-6, and C-7a.
Together, these 2D NMR techniques provide a comprehensive and definitive map of the molecular structure, confirming the identity of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is dominated by several characteristic absorption bands that serve as fingerprints for its key structural features.
N-H Stretch: The indole N-H group gives rise to a moderate to sharp absorption band in the region of 3300-3400 cm⁻¹.
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring typically appear as a group of weaker bands just above 3000 cm⁻¹.
C=O Stretch (Acid Chloride): The most prominent and diagnostic peak in the spectrum is the very strong and sharp absorption band for the carbonyl (C=O) group of the acid chloride. This band is found at a characteristically high wavenumber, typically in the range of 1770-1810 cm⁻¹. Its high frequency is due to the strong electron-withdrawing effect of the adjacent chlorine atom.
C=C Stretch (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the indole ring system result in several medium to weak absorptions in the 1450-1620 cm⁻¹ region.
C-Cl Stretch: The vibration associated with the carbon-chlorine bond is expected in the fingerprint region of the spectrum, typically between 700 and 800 cm⁻¹.
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3300 - 3400 | Medium, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Weak to Medium |
| C=O (Acid Chloride) | Stretch | 1770 - 1810 | Strong, Sharp |
| Aromatic C=C | Stretch | 1450 - 1620 | Medium to Weak |
| C-Cl | Stretch | 700 - 800 | Medium to Strong |
This interactive table summarizes the key IR absorption bands.
In the solid state or in concentrated solutions, the N-H group of the indole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the acid chloride can act as a hydrogen bond acceptor. The formation of such intermolecular hydrogen bonds (N-H···O=C) would be evident in the IR spectrum. This interaction typically causes the N-H stretching vibration to broaden and shift to a lower frequency (e.g., towards 3200-3300 cm⁻¹). researchgate.net Concurrently, the C=O stretching band may also shift to a slightly lower wavenumber and broaden, although the effect on the carbonyl is generally less pronounced than on the N-H group. The presence and extent of these shifts can provide valuable information about the intermolecular forces and packing of the compound in the solid state.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's chromophores. For "this compound," the indole ring system and the carbonyl group constitute the primary chromophores.
The absorption maxima (λmax) for indole derivatives are influenced by the nature and position of substituents on the indole ring. The introduction of a chlorine atom at the 6-position and a carbonyl chloride group at the 3-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent indole molecule. This shift is due to the extension of the conjugated system and the electronic effects of the substituents.
For comparison, the UV absorption spectrum of indole-3-carbinol (B1674136) in methanol (B129727) exhibits absorption maxima that can be analyzed to understand the electronic transitions of the indole core. tsijournals.com Similarly, studies on indole-3-acetic acid have provided insights into its UV-Vis spectral properties. researchgate.net Based on data for analogous compounds, the expected absorption maxima and estimated molar extinction coefficients for "this compound" are presented in the table below. It is important to note that these are predicted values and require experimental verification.
Table 1: Predicted UV-Vis Spectroscopic Data for this compound
| Parameter | Predicted Value |
|---|---|
| λmax 1 (nm) | ~280-290 |
| Molar Extinction Coefficient 1 (ε, M-1cm-1) | ~5,000-7,000 |
| λmax 2 (nm) | ~220-230 |
| Molar Extinction Coefficient 2 (ε, M-1cm-1) | ~20,000-30,000 |
The polarity of the solvent can significantly influence the position and intensity of absorption bands in UV-Vis spectra. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule. For polar molecules like "this compound," an increase in solvent polarity is generally expected to cause a shift in the absorption maxima.
Specifically, for π-π* transitions, an increase in solvent polarity often leads to a small bathochromic shift. The extent of this shift depends on the change in dipole moment of the molecule upon electronic excitation. While no specific studies on the solvent effects for "this compound" were found, research on other indole derivatives has demonstrated the sensitivity of their electronic spectra to the solvent environment.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of "this compound." The exact mass of the molecular ion can be calculated based on the precise masses of its constituent isotopes. This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions. Although experimental HRMS data for the target compound is not available, the theoretical exact mass can be calculated.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of "this compound") and the analysis of the resulting product ions. The fragmentation pattern provides valuable structural information. For "this compound," characteristic fragmentation pathways would be expected.
A primary fragmentation would likely involve the loss of the chlorine atom from the carbonyl group, leading to the formation of a stable acylium ion. libretexts.org Another significant fragmentation pathway would be the cleavage of the C-C bond between the indole ring and the carbonyl group. The presence of the chlorine atom on the indole ring would also be evident from the isotopic pattern in the mass spectrum, with the characteristic M+2 peak due to the 37Cl isotope. youtube.com The fragmentation of indole derivatives often involves characteristic losses, which would also be anticipated in the MS/MS spectrum of this compound. researchgate.net
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value/Fragment |
|---|---|
| Molecular Formula | C9H5Cl2NO |
| Nominal Mass | 213 g/mol |
| Theoretical Exact Mass [M]+• | 212.9748 u |
| Key Fragment 1 | [M-Cl]+ (Acylium ion) |
| Key Fragment 2 | [6-Chloro-1H-indol-3-yl]+ |
| Key Fragment 3 | Loss of CO |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for "this compound" has not been reported in the searched literature, analysis of the crystal structures of related compounds, such as 6-bromo-1H-indole-3-carboxylic acid and 6-fluoro-1H-indole-3-carboxylic acid, can offer insights into the likely solid-state packing and intermolecular interactions. nih.govnih.gov
It is expected that the crystal structure of "this compound" would be stabilized by a network of intermolecular interactions. These would likely include N-H•••O hydrogen bonds between the indole nitrogen of one molecule and the carbonyl oxygen of a neighboring molecule. Additionally, π-π stacking interactions between the aromatic indole rings would likely play a significant role in the crystal packing. The presence of the chlorine atom on the indole ring could also lead to halogen bonding interactions. The planarity of the indole ring system is a common feature in the crystal structures of such derivatives. acs.orgresearchgate.net
Crystal Packing and Intermolecular Interactions
The study of crystal packing provides insight into the non-covalent interactions that govern the self-assembly of molecules in the solid state. For this compound, single-crystal X-ray diffraction would be the definitive technique to elucidate these features. Such an analysis would reveal the precise three-dimensional arrangement of molecules within the crystal lattice and quantify the geometric parameters of any intermolecular interactions.
Potential interactions that would be investigated include:
Hydrogen Bonding: The indole moiety contains an N-H group, which is a classic hydrogen bond donor. The carbonyl oxygen and the chlorine atom are potential hydrogen bond acceptors. It would be anticipated that N-H···O or N-H···Cl hydrogen bonds could be primary motifs in the crystal structure, potentially forming chains or dimeric assemblies.
Halogen Bonding: The chlorine atom at the 6-position could act as a halogen bond donor, interacting with a nucleophilic atom (such as the carbonyl oxygen) on an adjacent molecule. The geometry and distance of this C-Cl···O interaction would be a key point of analysis.
π-π Stacking: The planar aromatic indole ring is susceptible to π-π stacking interactions. The analysis would determine the centroid-to-centroid distance and the slip angle between adjacent indole rings to characterize the nature and strength of these interactions.
A detailed crystallographic study would generate data that could be summarized in a table, outlining the key structural and packing features.
Table 1. Hypothetical Crystallographic and Intermolecular Interaction Data for this compound. No experimental data is currently available. This table serves as a template for how such data would be presented.
| Parameter | Expected Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, C2/c |
| Hydrogen Bond Motif | e.g., N-H···O chain, R²₂(8) dimer |
| Halogen Bond Geometry | C-Cl···O distance (Å) and angle (°) |
| π-π Stacking Distance | Interplanar distance between indole rings (Å) |
Absolute Configuration Determination (if chiral)
Chirality in a molecule arises from the presence of a stereogenic center or element, leading to non-superimposable mirror images (enantiomers). The molecular structure of this compound lacks any stereogenic centers; the indole ring system is planar, and there are no atoms bonded to four different substituents.
Therefore, this compound is an achiral molecule. As it is not chiral, it does not have enantiomers, and the concept of absolute configuration is not applicable. Consequently, analytical techniques used for the determination of absolute configuration, such as anomalous X-ray scattering or chiroptical methods like circular dichroism (CD) spectroscopy, are not relevant for the characterization of this compound.
Vii. Advanced Applications in Chemical Synthesis and Materials Science
Role as a Key Building Block in the Synthesis of Complex Organic Molecules
6-Chloro-1H-indole-3-carbonyl chloride is a quintessential example of an organic building block, a class of functionalized molecules used for the systematic, bottom-up assembly of more complex molecular architectures. sigmaaldrich.comthieme.de Its utility in organic synthesis stems from the combination of a stable, substituted indole (B1671886) core and a highly reactive acyl chloride functional group. This duality allows chemists to introduce the 6-chloroindole (B17816) moiety into a wide range of structures, particularly those with biological significance. nih.govresearchgate.net
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. beilstein-journals.org The presence of a chlorine atom at the 6-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing lipophilicity, metabolic stability, or receptor binding affinity. The acyl chloride at the 3-position serves as a reactive handle, enabling covalent bond formation with various nucleophiles to construct amides, esters, and ketones. These linkages are fundamental to the structure of many complex bioactive molecules.
The compound's role as a building block is particularly evident in the synthesis of targeted therapeutic agents. For instance, indole-amide derivatives are known to possess potent biological activities, including acting as inhibitors for critical enzymes like VEGFR-2, which is involved in angiogenesis. wikipedia.org By using this compound, synthetic chemists can readily access libraries of novel compounds for drug discovery programs.
Table 1: Examples of Complex Molecular Scaffolds Accessible from Indole-3-carbonyl Building Blocks
| Target Molecular Class | Synthetic Transformation | Significance of Scaffold |
| Bioactive Indole-3-carboxamides | Acylation of primary/secondary amines | Enzyme inhibitors (e.g., kinases), receptor antagonists. wikipedia.org |
| Indole-3-carboxylates | Acylation of alcohols/phenols | Intermediates for natural product synthesis, potential pro-drugs. |
| 3-Acylindoles (Ketones) | Friedel-Crafts acylation or reaction with organometallic reagents | Precursors for further functionalization, core of various alkaloids. ingentaconnect.com |
| Multi-component Reaction Products | Reaction with multiple substrates in one pot | Rapid generation of molecular diversity for screening libraries. nih.gov |
Preparation of Functionalized Indole Derivatives
The primary utility of this compound lies in its reactivity as an acylating agent. The carbonyl chloride group is a powerful electrophile, readily undergoing nucleophilic acyl substitution with a wide array of nucleophiles. This reactivity allows for the straightforward synthesis of a diverse family of functionalized 6-chloroindole derivatives. The reactions are typically high-yielding and proceed under mild conditions.
Key transformations include:
Amide Formation: Reaction with primary or secondary amines is one of the most common applications, yielding highly stable indole-3-carboxamides. This reaction is fundamental in peptide synthesis and the creation of many pharmaceutical compounds. biosynth.com
Ester Formation: Treatment with alcohols or phenols in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) produces the corresponding esters. These esters can serve as final products or as intermediates for further reactions.
Ketone Synthesis: Friedel-Crafts acylation of electron-rich aromatic compounds or reaction with organometallic reagents (e.g., organocuprates or Grignard reagents in specific conditions) can afford 3-aroylindoles or 3-alkanoylindoles. ingentaconnect.com
Acid Anhydride Formation: Reaction with a carboxylate salt can produce a mixed anhydride, a useful activated intermediate for other transformations.
Table 2: Synthesis of Functionalized Derivatives from this compound
| Nucleophile | Reagent Class | Resulting Functional Group | Product Class |
| R-NH₂ | Primary Amine | -C(=O)NHR | N-Substituted Amide |
| R₂NH | Secondary Amine | -C(=O)NR₂ | N,N-Disubstituted Amide |
| R-OH | Alcohol | -C(=O)OR | Ester |
| Ar-OH | Phenol | -C(=O)OAr | Aryl Ester |
| Ar-H (with Lewis Acid) | Aromatic Compound | -C(=O)Ar | Aryl Ketone |
Integration into Heterocyclic Ring Systems
Beyond simple acylation, this compound can be employed in more complex synthetic strategies to construct new heterocyclic rings. These reactions often involve di-functional or multi-functional reagents that undergo an initial acylation followed by an intramolecular cyclization step. This approach is a powerful tool for building fused or spirocyclic indole systems, which are of great interest in medicinal and materials chemistry. nih.gov
For example, reacting this compound with a molecule containing both an amine and a hydroxyl group (e.g., an amino alcohol) can lead to the formation of oxazine (B8389632) or other related heterocyclic systems fused to the indole core. Similarly, multicomponent reactions (MCRs), where three or more reactants combine in a single operation, can utilize this building block to rapidly generate complex heterocyclic libraries. nih.gov An MCR involving the indole acyl chloride, an amine, and a third component could lead to the formation of highly substituted, polycyclic structures that would be difficult to access through traditional multi-step synthesis.
Table 3: Examples of Heterocyclic Systems Derived from Indole-3-carbonyl Precursors
| Reaction Type | Reactant Partner(s) | Resulting Heterocyclic System |
| Intramolecular Cyclization | o-Phenylenediamine | Indolo[2,3-b]quinoxaline |
| Pictet-Spengler type reaction | Tryptamine or other β-arylethylamines | β-Carboline derivatives |
| Multicomponent Reaction | Amine, Isocyanide | Complex substituted heterocycles |
| [4+2] Cycloaddition (Diels-Alder) | Diene (after conversion of carbonyl) | Fused carbocyclic/heterocyclic rings |
Use in Polymer and Advanced Material Precursor Synthesis
The application of this compound extends beyond the synthesis of discrete small molecules into the realm of materials science. Its bifunctional nature makes it a suitable monomer or precursor for the synthesis of specialty polymers and functional materials.
Polymer Synthesis: The acyl chloride group can readily participate in polycondensation reactions. For instance, reaction with a diamine monomer would lead to the formation of a polyamide containing the 6-chloroindole moiety as a repeating unit in the polymer backbone. Such polymers could exhibit unique properties conferred by the indole group, such as:
Thermal Stability: Aromatic and heterocyclic backbones often result in polymers with high thermal decomposition temperatures.
Optical Properties: The indole ring is a chromophore, and polymers incorporating it may have interesting fluorescence or charge-transport properties, making them candidates for organic electronics (e.g., organic light-emitting diodes or transistors).
Biocompatibility: Indole-containing polymers could be designed for specific interactions with biological systems.
Advanced Material Precursors: The compound can also be used to create precursors for hybrid organic-inorganic materials. mdpi.com Reaction with an amino-functionalized organoalkoxysilane, such as (3-aminopropyl)triethoxysilane, would covalently link the 6-chloroindole unit to a hydrolyzable silane (B1218182) group. This new molecule could then be incorporated into a silica (B1680970) network via a sol-gel process, resulting in a hybrid material where the indole functionality is distributed throughout the inorganic matrix. Such materials could be used for:
Functional Coatings: Creating surfaces with tailored hydrophobicity or specific binding properties.
Chromatography: Serving as a stationary phase in high-performance liquid chromatography (HPLC) for separating aromatic compounds.
Sensors: Designing materials where the fluorescence of the indole group changes upon binding to a target analyte.
Table 4: Potential Applications in Materials Science
| Application Area | Synthetic Approach | Resulting Material | Potential Properties |
| Specialty Polymers | Polycondensation with diamines | Polyamide | High thermal stability, electro-optical activity |
| Hybrid Materials | Reaction with amino-alkoxysilanes followed by sol-gel process | Functionalized Silica | Modified surfaces, sensor capabilities |
| Surface Modification | Grafting onto amine-functionalized surfaces | Indole-coated substrate | Altered wettability, specific protein adhesion |
Viii. Future Research Directions and Challenges
Development of More Efficient and Selective Synthetic Routes
Challenges in this area include achieving high regioselectivity, especially in C-H functionalization approaches, and developing catalysts that are both highly active and reusable. The goal is to create a streamlined process from simple starting materials to the target acyl chloride with minimal purification steps.
Table 1: Comparison of Potential Synthetic Improvements
| Strategy | Conventional Method | Future Direction | Key Advantages |
|---|---|---|---|
| Acyl Chloride Formation | Thionyl Chloride / Oxalyl Chloride | Catalytic Chlorination, Flow Reactors | Reduced hazardous reagents, improved safety and control. |
| Precursor Synthesis | Multi-step classical methods (e.g., Fischer) | Palladium-catalyzed C-H Activation/Annulation | Fewer steps, higher atom economy, greater substrate scope. thieme-connect.com |
Exploration of Novel Reactivity Patterns
The primary reactivity of 6-Chloro-1H-indole-3-carbonyl chloride is centered on nucleophilic acyl substitution, readily forming amides, esters, and ketones (via Friedel-Crafts acylation). While this is its main application, future research could uncover novel reactivity patterns. For instance, its use in transition-metal-catalyzed cross-coupling reactions could lead to the direct formation of complex structures that are otherwise difficult to access.
Another avenue of exploration is the generation of highly reactive intermediates, such as ketenes, from the acyl chloride. These intermediates could participate in cycloaddition reactions to form unique polycyclic and heterocyclic systems. The influence of the 6-chloro substituent on the electronic properties of the indole (B1671886) ring could also be harnessed to direct unconventional C-H functionalization reactions at other positions on the indole scaffold.
Advanced Mechanistic Insights through Computational and Experimental Synergy
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The synergy between computational chemistry, such as Density Functional Theory (DFT) calculations, and experimental studies can provide detailed mechanistic insights. researchgate.net
Computational models can be used to:
Calculate transition state energies to predict reaction kinetics and selectivity. researchgate.net
Elucidate the role of catalysts and the effect of the chloro-substituent on the electron distribution and reactivity of the indole ring.
Model the interaction of the acyl chloride with various nucleophiles and reagents to understand the factors governing the reaction outcome.
Experimental techniques, such as kinetic studies and the isolation and characterization of reaction intermediates, can validate these computational predictions. This combined approach will enable the rational design of more efficient catalysts and reaction conditions.
Design and Synthesis of New Chemical Scaffolds for Diverse Applications
This compound is an ideal starting point for the synthesis of new chemical scaffolds, particularly for applications in medicinal chemistry and materials science. The indole nucleus is considered a "privileged scaffold" due to its prevalence in biologically active molecules. mdpi.com By reacting the acyl chloride with a wide array of amines, alcohols, and other nucleophiles, vast libraries of compounds can be generated.
Future work will focus on using this building block to create novel, three-dimensional molecular architectures. This includes the synthesis of spirocyclic compounds and macrocycles incorporating the 6-chloroindole (B17816) moiety. researchgate.netnih.gov The development of multi-component reactions involving this acyl chloride could also provide rapid access to complex and diverse molecular scaffolds in a single step.
Table 2: Examples of Scaffolds Derived from this compound
| Reactant Type | Resulting Functional Group | Potential Scaffold Class |
|---|---|---|
| Primary/Secondary Amines | Amide | Indole-3-carboxamides |
| Alcohols/Phenols | Ester | Indole-3-carboxylates |
| Aromatic Compounds | Ketone | 3-Aroyl-6-chloroindoles |
| Hydrazine Derivatives | Hydrazide | Indole-3-carbohydrazides |
Environmental Considerations in Synthesis and Transformation
Adherence to the principles of green chemistry is a significant challenge and a critical direction for future research. uniroma1.it This involves minimizing the environmental footprint of both the synthesis of this compound and its subsequent transformations.
Key areas for improvement include:
Solvent Selection : Replacing hazardous chlorinated solvents with greener alternatives like 2-MeTHF, or developing solvent-free reaction conditions. mdpi.com
Catalysis : Shifting from stoichiometric reagents to catalytic systems, particularly those using earth-abundant and non-toxic metals.
Waste Reduction : Designing synthetic routes with high atom economy that minimize the formation of byproducts. researchgate.net This includes recycling catalysts and solvents.
Energy Efficiency : Utilizing energy-efficient technologies like microwave irradiation or mechanochemistry to reduce reaction times and energy consumption. nih.gov
Integration with Flow Chemistry and Automated Synthesis
The integration of flow chemistry offers a powerful solution to many of the challenges associated with the synthesis and use of reactive intermediates like acyl chlorides. mdpi.com Continuous flow processes can provide significant advantages over traditional batch synthesis. beilstein-journals.orgnih.gov
Table 3: Batch vs. Flow Chemistry for Indole Synthesis and Functionalization
| Feature | Batch Chemistry | Flow Chemistry | Advantage of Flow |
|---|---|---|---|
| Safety | Handling of unstable intermediates can be hazardous on a large scale. | In-situ generation and immediate consumption of reactive species. uc.pt | Significantly improved safety profile. |
| Heat Transfer | Prone to localized hot spots, poor temperature control. | Superior surface-area-to-volume ratio allows for precise thermal control. | Better reaction control, fewer side products. |
| Scalability | Scaling up can be complex and non-linear. | Scalability is achieved by running the system for a longer duration ("scaling out"). mdpi.com | More predictable and straightforward scale-up. |
| Mixing | Can be inefficient, especially for multiphasic reactions. | Rapid and efficient mixing. | Increased reaction rates and yields. |
Automated synthesis platforms coupled with flow reactors can enable high-throughput screening of reaction conditions and the rapid generation of compound libraries for discovery programs.
Solid-Phase Organic Synthesis Applications
Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, used for the efficient parallel synthesis of large compound libraries. nih.gov this compound is well-suited for SPOS applications. It can be reacted with nucleophiles (e.g., amines, alcohols) that are attached to a solid support. After the reaction, excess reagents and byproducts can be simply washed away, greatly simplifying the purification process.
Alternatively, the indole nitrogen of the 6-chloroindole precursor can be attached to a resin, followed by conversion to the acyl chloride and subsequent reaction with solution-phase reagents. This approach allows for the creation of diverse libraries where the indole core is the common structural element. Future research will likely focus on developing novel linkers and cleavage strategies to broaden the scope of molecules that can be synthesized using this building block on a solid phase.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
